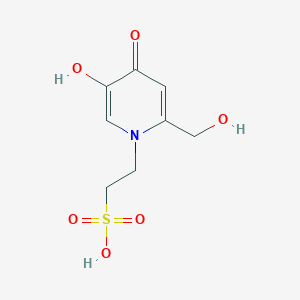
Hhopes
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hhopes is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl ring substituted with hydroxy and hydroxymethyl groups, and an ethanesulfonic acid moiety. Its multifaceted nature makes it a subject of interest in organic chemistry, biochemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hhopes typically involves multicomponent reactions. One common method includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions in batch reactors. The use of environmentally benign catalysts and solvents is emphasized to align with green chemistry principles . The process is optimized for high efficiency and minimal waste generation.
Análisis De Reacciones Químicas
Types of Reactions: Hhopes undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethanesulfonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Hhopes has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Hhopes involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Kojic Acid: 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one, known for its skin-lightening properties.
2-Iodokojic Acid: A derivative of kojic acid with enhanced antimicrobial activity.
Uniqueness: Hhopes stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanesulfonic acid moiety provides additional versatility in chemical modifications and applications .
Propiedades
Número CAS |
151778-99-3 |
|---|---|
Fórmula molecular |
C8H11NO6S |
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
2-[5-hydroxy-2-(hydroxymethyl)-4-oxopyridin-1-yl]ethanesulfonic acid |
InChI |
InChI=1S/C8H11NO6S/c10-5-6-3-7(11)8(12)4-9(6)1-2-16(13,14)15/h3-4,10,12H,1-2,5H2,(H,13,14,15) |
Clave InChI |
ADEFAZZGARNSFU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |
SMILES canónico |
C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |
Sinónimos |
1-(3-hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid HHOPES |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















